molecular formula C13H18N2O5 B12917113 Ethyl 2-(3-ethoxy-3-oxopropyl)-5-methyl-6-oxo-3,6-dihydropyrimidine-4-carboxylate CAS No. 75624-19-0

Ethyl 2-(3-ethoxy-3-oxopropyl)-5-methyl-6-oxo-3,6-dihydropyrimidine-4-carboxylate

Cat. No.: B12917113
CAS No.: 75624-19-0
M. Wt: 282.29 g/mol
InChI Key: VFLAOACBXRZBNC-UHFFFAOYSA-N
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Description

Ethyl 2-(3-ethoxy-3-oxopropyl)-5-methyl-6-oxo-3,6-dihydropyrimidine-4-carboxylate is a complex organic compound belonging to the pyrimidine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3-ethoxy-3-oxopropyl)-5-methyl-6-oxo-3,6-dihydropyrimidine-4-carboxylate typically involves multi-step organic reactions One common method starts with the condensation of ethyl acetoacetate with urea in the presence of an acid catalyst to form the dihydropyrimidine ring Subsequent alkylation with ethyl bromoacetate introduces the ethyl ester group

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-ethoxy-3-oxopropyl)-5-methyl-6-oxo-3,6-dihydropyrimidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ester or carbonyl groups, often using reagents like sodium methoxide or ammonia.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol or ammonia in ethanol.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Various substituted pyrimidines depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, Ethyl 2-(3-ethoxy-3-oxopropyl)-5-methyl-6-oxo-3,6-dihydropyrimidine-4-carboxylate is used as a building block for synthesizing more complex molecules. Its reactivity makes it valuable in the development of new synthetic methodologies and the study of reaction mechanisms.

Biology

In biological research, this compound can be used as a precursor for the synthesis of bioactive molecules

Medicine

In medicine, derivatives of this compound are explored for their therapeutic potential. They may exhibit antimicrobial, antiviral, or anticancer activities, making them candidates for drug development.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals, agrochemicals, and materials science. Its unique structure allows for the creation of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 2-(3-ethoxy-3-oxopropyl)-5-methyl-6-oxo-3,6-dihydropyrimidine-4-carboxylate depends on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but often include inhibition of enzyme activity or modulation of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(3-ethoxy-3-oxopropyl)-5-methyl-6-oxo-3,6-dihydropyrimidine-4-carboxylate
  • This compound
  • This compound

Uniqueness

This compound stands out due to its specific functional groups and the resulting reactivity. Compared to similar compounds, it offers unique opportunities for chemical modifications and applications in various fields. Its ability to undergo multiple types of reactions makes it a versatile compound for research and industrial purposes.

Properties

CAS No.

75624-19-0

Molecular Formula

C13H18N2O5

Molecular Weight

282.29 g/mol

IUPAC Name

ethyl 2-(3-ethoxy-3-oxopropyl)-5-methyl-6-oxo-1H-pyrimidine-4-carboxylate

InChI

InChI=1S/C13H18N2O5/c1-4-19-10(16)7-6-9-14-11(13(18)20-5-2)8(3)12(17)15-9/h4-7H2,1-3H3,(H,14,15,17)

InChI Key

VFLAOACBXRZBNC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC1=NC(=C(C(=O)N1)C)C(=O)OCC

Origin of Product

United States

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